molecular formula C21H18N2O2 B14771632 2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14771632
M. Wt: 330.4 g/mol
InChI Key: CFZAABLSPYFHIG-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of a pyridine ring substituted with a methoxy group and an oxazole ring fused with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine-2-carbaldehyde with diphenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(6-hydroxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole.

    Reduction: Formation of 2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazoline.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating their activity. The methoxy group can enhance its binding affinity to certain biological targets.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups can influence its reactivity in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole is unique due to its combination of a methoxypyridine and a diphenyl-substituted oxazole ring. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-(6-methoxypyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H18N2O2/c1-24-18-14-8-13-17(22-18)21-23-19(15-9-4-2-5-10-15)20(25-21)16-11-6-3-7-12-16/h2-14,19-20H,1H3

InChI Key

CFZAABLSPYFHIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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